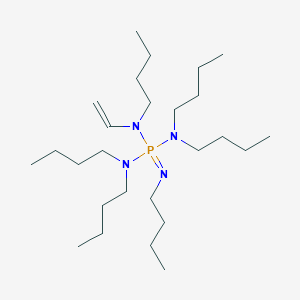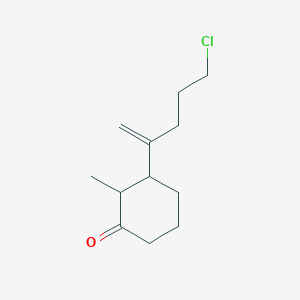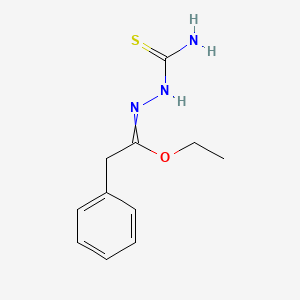
Hexadecyl 2-aminobutanoate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexadecyl 2-aminobutanoate;hydrochloride is a chemical compound with the molecular formula C20H41NO2·HCl It is a derivative of butanoic acid and is characterized by the presence of a long hexadecyl chain attached to the 2-aminobutanoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hexadecyl 2-aminobutanoate;hydrochloride can be synthesized through a series of chemical reactions. One common method involves the esterification of hexadecanol with 2-aminobutanoic acid in the presence of a suitable catalyst. The reaction typically requires an acidic or basic environment to facilitate the esterification process. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactors where precise control of temperature, pressure, and pH is maintained to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Hexadecyl 2-aminobutanoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Hexadecyl 2-aminobutanoate;hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its amphiphilic nature.
Industry: It is used in the formulation of surfactants and emulsifiers in various industrial applications.
Wirkmechanismus
The mechanism of action of hexadecyl 2-aminobutanoate;hydrochloride involves its interaction with cellular membranes due to its amphiphilic nature. The long hexadecyl chain allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. The amino group can also interact with various molecular targets, influencing biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexadecyl octanoate: Similar in structure but with a shorter chain length.
Methyl 4-aminobutanoate hydrochloride: Similar in functional groups but with a different alkyl chain length.
Uniqueness
Hexadecyl 2-aminobutanoate;hydrochloride is unique due to its specific combination of a long hexadecyl chain and an amino butanoate moiety, which imparts distinct physicochemical properties and potential biological activities. This combination makes it particularly useful in applications requiring amphiphilic compounds with specific reactivity.
Eigenschaften
CAS-Nummer |
93848-62-5 |
|---|---|
Molekularformel |
C20H42ClNO2 |
Molekulargewicht |
364.0 g/mol |
IUPAC-Name |
hexadecyl 2-aminobutanoate;hydrochloride |
InChI |
InChI=1S/C20H41NO2.ClH/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-20(22)19(21)4-2;/h19H,3-18,21H2,1-2H3;1H |
InChI-Schlüssel |
PDBGFLFWRFUEIR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOC(=O)C(CC)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Hydroxy-5-[(methoxymethoxy)methyl]cyclohex-2-EN-1-one](/img/structure/B14346222.png)
![N,N-Dimethyl-3-(triethylgermyl)-3-[(trimethylsilyl)oxy]butanamide](/img/structure/B14346227.png)





![2-[(2-Chloroethyl)sulfanyl]ethane-1-thiol](/img/structure/B14346274.png)





![{[(2-Chloroethoxy)(dimethyl)silyl]methyl}phosphonic dichloride](/img/structure/B14346307.png)
